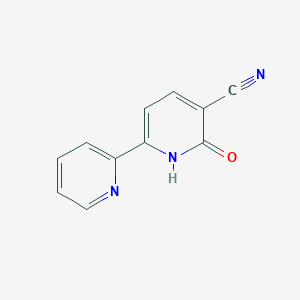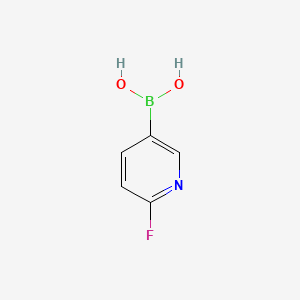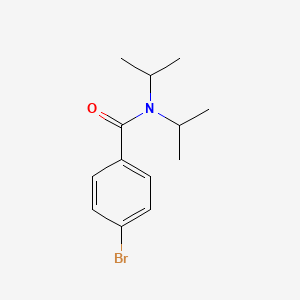
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile" is a heterocyclic organic molecule that is part of a broader class of compounds known for their diverse biological activities. These activities include antiphlogistic, analgesic, anticancer, and cardiotonic actions . The presence of a pyridone fragment and cyano groups in these compounds contributes to their biological relevance and fluorescence properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions. For instance, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was achieved through a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles can be performed using 4-oxoalkane-1,1,2,2-tetracarbonitriles with various acids . These methods highlight the versatility and efficiency of synthesizing complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. For example, the structure of 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile and its derivatives were elucidated using single-crystal X-ray diffraction, providing detailed insights into the arrangement of atoms within the molecule . This structural information is crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of pyridinecarbonitriles is diverse, with the ability to undergo various chemical transformations. Alkylation reactions, for instance, have been performed on 2-oxo-4,6-diaryl-1,2,3,4-tetrahydropyridine-3-carbonitriles under solid–liquid phase-transfer conditions, leading to simultaneous C- and N-alkylation . Additionally, aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been used to synthesize pyrido[1,2-a][1,3,5]triazine derivatives . These reactions demonstrate the compound's potential for further chemical modification and the development of new derivatives with varied properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonitriles are influenced by their molecular structure. For instance, the planarity of the pyridine ring and the deviation of the nitrile group can affect the compound's stacking behavior in the crystal and its interaction with other molecules, as seen in the case of oxalic acid–pyridine-4-carbonitrile . The presence of cyano groups can also enhance the fluorescence quantum yield, which is significant for applications in fluorescence-based detection methods . Understanding these properties is essential for the practical application of these compounds in various fields, including medicinal chemistry and materials science.
科学的研究の応用
Synthesis and Reactivity
- 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile and its derivatives are crucial in the synthesis of various heterocyclic compounds. For instance, reactions involving aroyl derivatives and cyanoacetamide under different conditions lead to the formation of compounds like 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles (Mathews et al., 2008). Aminomethylation of related compounds also produces significant derivatives like 3-R-8-aryl-6-oxo-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а][1,3,5]triazine-7,9-dicarbonitriles, which have been studied structurally through X-ray analysis (Khrustaleva et al., 2014).
Structural and Optical Analysis
- Structural and optical characteristics of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile derivatives have been a subject of research. Studies involving IR, electronic spectroscopy, and X-ray diffraction methods provide insights into the molecular structure and optical properties of these compounds (Cetina et al., 2010). For instance, fluorescence spectra and the effects of substituents on emission spectra of these compounds have been thoroughly investigated.
Photovoltaic and Optoelectronic Properties
- The compounds have shown significant potential in the field of optoelectronics and photovoltaics. Studies demonstrate the calculation of optical functions, optical energy gaps, and the diode characteristics of thin films made from these derivatives. The potential use of these compounds in fabricating heterojunctions for optoelectronic devices has been explored due to their favorable electrical and photosensitivity characteristics (Zedan et al., 2020).
Fluorescence and Luminescence Studies
- The spectral-luminescence properties of these compounds are significant for scientific applications. Research shows that non-catalytic conversion of related compounds in the presence of water can lead to the formation of fluorescent substances, and their fluorescence quantum yield has been measured and analyzed for potential applications (Ershov et al., 2015).
Crystallographic Studies
- The crystal structures of various derivatives of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile have been determined, showing that these compounds often exist in specific crystalline forms and conformations, which are crucial for understanding their chemical behavior and potential applications in various fields (Jansone et al., 2007).
特性
IUPAC Name |
2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIROVGISVODAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372626 |
Source


|
| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
56304-74-6 |
Source


|
| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)


![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)







